
(3beta,15alpha,17beta)-15,17-Bis-O-(tert-butyldimethylsilyloxy) Androst-5-en-3-ol 3-O-Acetate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(3beta,15alpha,17beta)-15,17-Bis-O-(tert-butyldimethylsilyloxy) Androst-5-en-3-ol 3-O-Acetate is a synthetic derivative of androstane, a steroid framework. This compound is characterized by the presence of tert-butyldimethylsilyloxy groups at the 15 and 17 positions, and an acetate group at the 3 position. Such modifications often enhance the compound’s stability and bioavailability.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (3beta,15alpha,17beta)-15,17-Bis-O-(tert-butyldimethylsilyloxy) Androst-5-en-3-ol 3-O-Acetate typically involves multiple steps:
Protection of Hydroxyl Groups: The hydroxyl groups at the 15 and 17 positions are protected using tert-butyldimethylsilyl chloride (TBDMS-Cl) in the presence of a base such as imidazole.
Acetylation: The hydroxyl group at the 3 position is acetylated using acetic anhydride in the presence of a catalyst like pyridine.
Purification: The final product is purified using techniques such as column chromatography.
Industrial Production Methods
Industrial production of this compound would likely involve similar steps but on a larger scale, with optimizations for yield and purity. This might include the use of automated reactors and continuous flow systems to enhance efficiency.
化学反応の分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxyl groups if they are deprotected.
Reduction: Reduction reactions can occur at the double bond in the androstane framework.
Substitution: The silyl and acetate protecting groups can be substituted under specific conditions.
Common Reagents and Conditions
Oxidation: Reagents like PCC (Pyridinium chlorochromate) or DMP (Dess-Martin periodinane) can be used.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) is common.
Substitution: Fluoride ions (e.g., from TBAF - tetrabutylammonium fluoride) can remove silyl protecting groups.
Major Products
Oxidation: Ketones or aldehydes at the hydroxyl positions.
Reduction: Saturated androstane derivatives.
Substitution: Deprotected hydroxyl groups.
科学的研究の応用
Chemistry
Synthesis of Steroid Derivatives: Used as an intermediate in the synthesis of more complex steroidal compounds.
Biology
Enzyme Studies: Used to study the activity of enzymes that interact with steroid frameworks.
Medicine
Drug Development: Potential use in the development of steroid-based therapeutics.
Industry
Material Science: May be used in the development of specialized materials due to its unique chemical properties.
作用機序
The mechanism of action for (3beta,15alpha,17beta)-15,17-Bis-O-(tert-butyldimethylsilyloxy) Androst-5-en-3-ol 3-O-Acetate would depend on its specific application. In biological systems, it might interact with steroid receptors or enzymes, modulating their activity. The silyl and acetate groups could influence its binding affinity and metabolic stability.
類似化合物との比較
Similar Compounds
(3beta,17beta)-17-(tert-butyldimethylsilyloxy) Androst-5-en-3-ol: Lacks the 15alpha silyl group.
Androst-5-en-3beta,17beta-diol: Lacks both silyl and acetate groups.
Uniqueness
The presence of both silyl and acetate protecting groups in (3beta,15alpha,17beta)-15,17-Bis-O-(tert-butyldimethylsilyloxy) Androst-5-en-3-ol 3-O-Acetate makes it more stable and potentially more bioavailable compared to its analogs.
特性
分子式 |
C33H60O4Si2 |
|---|---|
分子量 |
577.0 g/mol |
IUPAC名 |
[15,17-bis[[tert-butyl(dimethyl)silyl]oxy]-10,13-dimethyl-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl] acetate |
InChI |
InChI=1S/C33H60O4Si2/c1-22(34)35-24-16-18-32(8)23(20-24)14-15-25-26(32)17-19-33(9)28(37-39(12,13)31(5,6)7)21-27(29(25)33)36-38(10,11)30(2,3)4/h14,24-29H,15-21H2,1-13H3 |
InChIキー |
ODSRALKJXTXMBT-UHFFFAOYSA-N |
正規SMILES |
CC(=O)OC1CCC2(C3CCC4(C(CC(C4C3CC=C2C1)O[Si](C)(C)C(C)(C)C)O[Si](C)(C)C(C)(C)C)C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


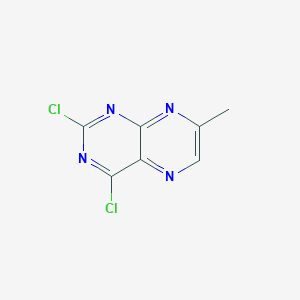
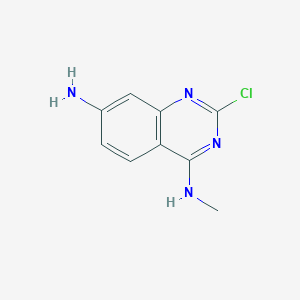
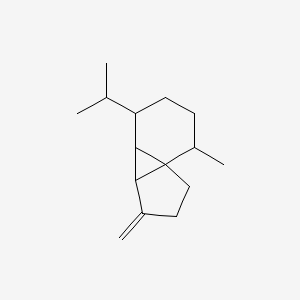
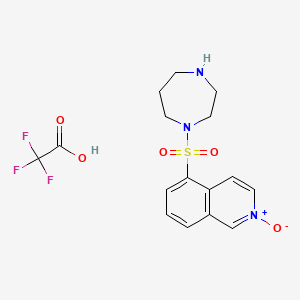
![[6-Acetyloxy-2-[bis(4-methoxyphenyl)-phenylmethoxy]-4-methoxycarbonylcyclohex-3-en-1-yl] benzoate](/img/structure/B12290523.png)
![4-Oxo-3-[4-[(1-oxohexyl)oxy]phenyl]-4H-1-benzopyran-7-yl-D-Glucopyranosiduronic Acid Methyl Ester, 2,3,4-Triacetate](/img/structure/B12290532.png)
![(E)-7-[3,5-dihydroxy-2-[(E)-3-hydroxy-4-[3-(trifluoromethyl)phenoxy]but-1-enyl]cyclopentyl]hept-5-enoic acid](/img/structure/B12290541.png)
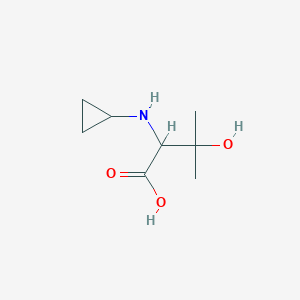
![methyl 5-[(4E)-4-[(2Z)-2-[3,5-bis[[tert-butyl(dimethyl)silyl]oxy]-2-methylidenecyclohexylidene]ethylidene]-7a-methyl-2,3,3a,5,6,7-hexahydro-1H-inden-1-yl]hexanoate](/img/structure/B12290549.png)

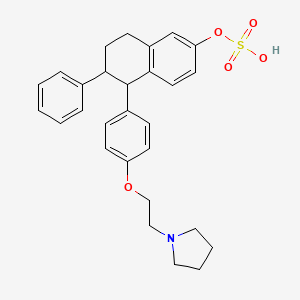
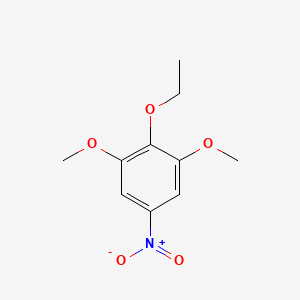

![[1-[4-Cyano-3-(trifluoromethyl)anilino]-3-(4-fluorophenyl)sulfonyl-2-methyl-1-oxopropan-2-yl] 4,7,7-trimethyl-3-oxo-2-oxabicyclo[2.2.1]heptane-1-carboxylate](/img/structure/B12290563.png)
